molecular formula C15H11ClF3N B12340225 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline CAS No. 1206970-34-4

5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline

Cat. No.: B12340225
CAS No.: 1206970-34-4
M. Wt: 297.70 g/mol
InChI Key: RWCIBMPIGBNZLQ-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline is a chemical compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with isoindoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Comparison: 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline is unique due to its isoindoline structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1206970-34-4

Molecular Formula

C15H11ClF3N

Molecular Weight

297.70 g/mol

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C15H11ClF3N/c16-14-4-3-12(15(17,18)19)6-13(14)9-1-2-10-7-20-8-11(10)5-9/h1-6,20H,7-8H2

InChI Key

RWCIBMPIGBNZLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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